5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes chloro, trifluoromethyl, ethanesulfonyl, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and trifluoromethylating agents.
Sulfonylation: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and pyrimidine moieties.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.
Sulfonylating Agents: Ethanesulfonyl chloride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled biaryl compounds.
Scientific Research Applications
5-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C14H10Cl2F3N3O3S |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H10Cl2F3N3O3S/c1-2-26(24,25)13-20-6-9(16)11(22-13)12(23)21-10-5-7(14(17,18)19)3-4-8(10)15/h3-6H,2H2,1H3,(H,21,23) |
InChI Key |
HGUDFXPOBFYPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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